molecular formula C10Cl2F5NO2 B066123 N-Pentafluorophenyldichloromaleimide CAS No. 186958-58-7

N-Pentafluorophenyldichloromaleimide

Cat. No.: B066123
CAS No.: 186958-58-7
M. Wt: 332.01 g/mol
InChI Key: QQUWZXNLBVBCLD-UHFFFAOYSA-N
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Description

N-Pentafluorophenyldichloromaleimide is a useful research compound. Its molecular formula is C10Cl2F5NO2 and its molecular weight is 332.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electroluminescence : Bisindolylmaleimide derivatives, including those containing pentafluorophenyl substituents, have been synthesized and assessed for their performance in electroluminescence devices. These materials displayed dual emissions in various device configurations, indicating their potential in electronic and optoelectronic applications (Yeh et al., 2006).

  • Drug Design and Medicinal Chemistry : The pentafluorosulfanyl group, which can be related to the chemistry of N-Pentafluorophenyldichloromaleimide, has been used in drug design as a bioisosteric replacement. This group has unique physical and chemical properties and offers stability under physiological conditions, making it a valuable component in the development of new pharmaceuticals (Sowaileh et al., 2017).

  • Material Sciences : Copolymers of pentafluorostyrene and N-phenylmaleimide, which are structurally related to this compound, have been synthesized. These copolymers exhibit high hydrophobicity and high glass transition temperature, making them suitable for various applications in material sciences (Agarwal et al., 2005).

  • Biological Applications : The study of fluorinated amino acids, including pentafluorophenylalanine, provides insights into the use of highly fluorinated compounds in stabilizing proteins, which is relevant to biotechnological applications such as protein therapeutics and biosensors. This research suggests potential biological applications of fluorinated compounds like this compound (Chiu et al., 2009).

Properties

IUPAC Name

3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUWZXNLBVBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10Cl2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326935
Record name 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186958-58-7
Record name 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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